molecular formula C19H35ClO B3175029 Nonadec-10-enoyl chloride CAS No. 95548-27-9

Nonadec-10-enoyl chloride

Cat. No.: B3175029
CAS No.: 95548-27-9
M. Wt: 314.9 g/mol
InChI Key: WXBMSYMPSAFFRH-UHFFFAOYSA-N
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Description

Nonadec-10-enoyl chloride is an organic compound with the molecular formula C19H35ClO. It is a long-chain fatty acid derivative, specifically a fatty acid chloride. This compound is characterized by the presence of a double bond at the 10th position of the nonadecene chain and a reactive acyl chloride group. This compound is used in various chemical synthesis processes due to its reactivity and ability to form esters and amides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadec-10-enoyl chloride can be synthesized through the reaction of nonadec-10-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction is as follows:

Nonadec-10-enoic acid+SOCl2Nonadec-10-enoyl chloride+SO2+HCl\text{Nonadec-10-enoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Nonadec-10-enoic acid+SOCl2​→Nonadec-10-enoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Nonadec-10-enoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides.

    Hydrolysis: Reacts with water to form nonadec-10-enoic acid and hydrochloric acid.

    Addition Reactions: The double bond in the nonadecene chain can participate in addition reactions, such as hydrogenation.

Common Reagents and Conditions:

    Alcohols and Amines: Used in esterification and amidation reactions, typically under basic or neutral conditions.

    Water: Hydrolysis occurs readily in the presence of moisture.

    Hydrogen Gas: Used in hydrogenation reactions with a suitable catalyst.

Major Products Formed:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Nonadec-10-enoic Acid: Formed from hydrolysis.

Scientific Research Applications

Nonadec-10-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polymers and surfactants.

    Biology: Utilized in the modification of biomolecules for studying lipid-protein interactions.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Employed in the production of specialty chemicals, including lubricants and coatings.

Mechanism of Action

The mechanism of action of nonadec-10-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, facilitating the formation of esters and amides. This reactivity is harnessed in various synthetic processes to modify other molecules. The double bond in the nonadecene chain can also participate in reactions, adding versatility to its chemical behavior.

Comparison with Similar Compounds

    Undec-10-enoyl chloride: A shorter chain analog with similar reactivity but different physical properties.

    Octadec-9-enoyl chloride: Another fatty acid chloride with a double bond at the 9th position.

    Nonadec-10-enoic acid: The parent acid of nonadec-10-enoyl chloride, lacking the reactive acyl chloride group.

Uniqueness: this compound is unique due to its long carbon chain and the presence of both a double bond and an acyl chloride group. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

nonadec-10-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMSYMPSAFFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90759595
Record name Nonadec-10-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90759595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95548-27-9
Record name Nonadec-10-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90759595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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